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Lipidomics, the large-scale study of lipidomes, is crucial for understanding their role in health and disease. A major

bottleneck in reliable lipidomic analysis is the extraction of lipids from biological samples [1]. This protocol provides

detailed methodologies for sample preparation, emphasizing the selection of extraction methods based on scientific

rationale and the adoption of safer solvent alternatives.

Sample Collection, Storage, and Pre-Extraction

Proper handling before extraction is critical for preserving the integrity of the lipidome.

Sample Collection: Blood should be collected after a 12-14 hour fast to avoid alimentary hyperlipemia, which
distorts results [2]. Use appropriate anticoagulants; calcium-chelating agents like EDTA or citrate can affect

calcium-dependent lipid formation or degradation ex vivo [2].
Storage: For long-term storage, keep samples at -80°C and avoid freeze-thaw cycles, as these can significantly

alter lipid metabolite levels [2]. Instability has been noted for certain lipids like oxylipins and prostaglandins even at
-20°C or over long periods at -80°C [2].

Pre-Extraction Additives:
Internal Standards: Add a mixture of stable isotope-labeled internal standards (SIL-IS) before extraction to

correct for losses and quantify lipid species [1].
Antioxidants: Add butylated hydroxytoluene (BHT at 0.01% w/v) to solvent mixtures to prevent oxidative

degradation of lipids, especially critical for polyunsaturated fatty acids and oxylipins [2] [3].
Protease Inhibitors: If concurrent analysis of protein hormones (e.g., leptin, adiponectin) is planned, add

protease inhibitor cocktails to increase hormone stability [2].

Lipid Extraction Methodologies

The choice of extraction method significantly influences lipid recovery and reproducibility. The following table compares

some of the most common and effective protocols.
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Method
Name

Type Solvent System (Ratio) Key Advantages
Key
Limitations

Recommended
Sample Types

Folch [1] Biphasic Chloroform:MeOH:Water

(2:1:0.8)

High efficacy &

reproducibility for a
broad lipid range [1].

Considered a "gold
standard" [1].

Chloroform

is highly
toxic;

organic
phase is

bottom
layer,

making
collection

tricky [3] [1].

Pancreas,

spleen, brain,
plasma [1].

MTBE
(Matyash)
[1]

Biphasic MTBE:MeOH:Water

(NA:NA:NA)

Less toxic than

chloroform; organic
phase is top layer,

enabling easy
collection [1].

Lower

recovery for
some polar

lipids (e.g.,
LPC, LPE)

[1].

Requires SIL-IS

correction for
specific lipid

classes [1].

BUME [1] Biphasic Butanol:MeOH:Heptane:EtOAc

(NA:NA:NA:NA)

Suitable for

automation; good
for liver and

intestine [1].

High-boiling

point BuOH
may cause

lipid
hydrolysis

during
evaporation

[1].

Liver, small

intestine [1].

MMC [1] Monophasic MeOH:MTBE:Chloroform

(1.33:1:1)

Fast, feasible for

high-throughput;
comparable to Folch

for liver [1].

Less clean

extracts
(carries

salts, polar
metabolites)

[1].

Liver [1].

CPME-
based [3]

Monophasic MeOH:MTBE:CPME (1.33:1:1) CPME is a greener,

less hazardous
solvent; shows

comparable/superior
performance to

chloroform [3].

A newer

method,
less widely

validated
across all

sample
types.

Human plasma

(tested) [3].
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Detailed Protocol: Chloroform-Free Monophasic Extraction using CPME

This protocol, adapted from recent research into sustainable lipidomics, uses cyclopentyl methyl ether (CPME) as a safer

alternative to chloroform [3].

To 5 µL of plasma (or an equivalent tissue homogenate), add 180 µL of ice-cold MeOH containing 0.01% BHT.

Vortex for 30 seconds.
Add 600 µL of ice-cold MTBE. Vortex for 30 seconds and incubate on a rotary shaker for 60 minutes at 4°C.

To induce phase separation, add 150 µL of ice-cold water. Vortex for 30 seconds and shake for 10 minutes at
4°C.

Centrifuge the sample for 10 minutes at 1,000 × g and 4°C.
Carefully collect the upper organic phase (approximately 540 µL) into a new tube.

Dry the lipid extract using a rotary vacuum concentrator.
Reconstitute the dried lipids in 50 µL of isopropanol, shake for 15 minutes, and centrifuge for 5 minutes at 10,000

× g. Transfer the supernatant for LC-MS analysis.

The workflow for this protocol can be visualized as follows:
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Plasma Sample
(5 µL)

Add 180 µL ice-cold MeOH
with 0.01% BHT

Vortex 30 seconds

Add 600 µL ice-cold MTBE

Vortex 30 seconds

Incubate on rotary shaker
60 min, 4°C

Add 150 µL ice-cold H₂O

Vortex 30 seconds

Shake 10 min, 4°C

Centrifuge
10 min, 1,000 × g, 4°C

Collect upper organic phase
(~540 µL)
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( µ )

Dry under vacuum

Reconstitute in 50 µL
isopropanol for LC-MS

Click to download full resolution via product page

Diagram 1: Workflow for CPME-based monophasic lipid extraction.

Quality Control and Data Harmonization

Incorporating quality control measures is non-negotiable for generating reliable data.

System Suitability: Use quality control samples (e.g., a pooled sample from all groups) and run them at regular

intervals throughout the analytical sequence to monitor instrument stability.
Method Validation with Reference Materials: Use a standard reference material (SRM) like NIST SRM 1950 -
Metabolites in Frozen Human Plasma as a matrix-matched control [4].
Data Assessment with LipidQC: Tools like LipidQC allow for a visual comparison of your experimental results for

NIST SRM 1950 against consensus benchmark concentrations. This independent tool helps harmonize results
across different laboratories and platforms by identifying potential biases in your workflow [4].

Key Considerations for Method Selection

The optimal extraction method can depend on your specific research goals and sample type.

Tissue Specificity: No single method is optimal for all sample types. For instance, while Folch is excellent for

brain and plasma, BUME or MMC might be better for liver and intestine [1].
Balancing Safety and Performance: The movement towards replacing hazardous solvents like chloroform is

strong. Computational and experimental studies have identified promising alternatives like CPME and 2-MeTHF
without compromising analytical performance [3].

Monophasic vs. Biphasic: Monophasic methods are faster and easier to automate but yield "less clean" extracts
containing salts and polar metabolites. Biphasic methods provide cleaner extracts, which is particularly important

for shotgun lipidomics approaches [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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